molecular formula C12H14N2O4 B7589566 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid

4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid

Cat. No. B7589566
M. Wt: 250.25 g/mol
InChI Key: XWTFUWJTZGUMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid, also known as AMCA (4-Amino-3-methylcoumarin), is a fluorescent dye that has been widely used in scientific research applications. The compound is synthesized through a series of chemical reactions, and its unique properties have made it a valuable tool in various fields of study.

Mechanism of Action

4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid works by absorbing light at a specific wavelength and emitting light at a different wavelength, a process known as fluorescence. The compound is excited by light at a wavelength of 353 nm and emits light at a wavelength of 445 nm. This property allows researchers to visualize and track the movement of labeled biomolecules in real-time.
Biochemical and Physiological Effects:
4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with normal cellular processes, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid as a fluorescent probe is its high sensitivity and specificity. It can be used to label a wide range of biomolecules, including proteins, nucleic acids, and lipids, allowing researchers to study their interactions and functions in real-time. However, one limitation of using 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid is its relatively short fluorescence lifetime, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid in scientific research. One area of interest is the development of new diagnostic assays for various diseases, including cancer and infectious diseases. 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid could also be used in the development of new imaging techniques for studying cellular processes in real-time. Additionally, researchers are exploring the use of 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic agents.

Synthesis Methods

4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid is synthesized through a series of chemical reactions, starting with the condensation of 4-nitrobenzoic acid and 3-methyl-4-nitrocoumarin in the presence of a catalyst. The resulting compound is then reduced to form 4-amino-3-methylcoumarin, which is further reacted with isobutyl chloroformate to form the final product, 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid.

Scientific Research Applications

4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid has been widely used as a fluorescent probe in various fields of study, including biochemistry, cell biology, and immunology. It has been used to label proteins, nucleic acids, and other biomolecules, allowing researchers to track their movements and interactions within cells and tissues. 4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid has also been used in the development of diagnostic assays for various diseases, including cancer and infectious diseases.

properties

IUPAC Name

4-[(1-amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-12(2,11(13)18)14-9(15)7-3-5-8(6-4-7)10(16)17/h3-6H,1-2H3,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTFUWJTZGUMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid

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